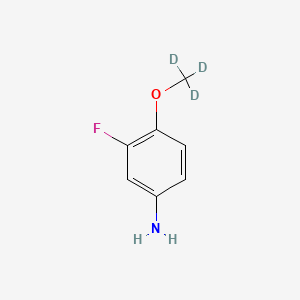
Potassium (2,6-diethylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,6-diethylphenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium (2,6-diethylphenyl)trifluoroborate typically involves the reaction of 2,6-diethylphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. This method is known for its simplicity and high yield .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2,6-diethylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is carried out under mild conditions, making it suitable for a wide range of substrates .
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium (2,6-diethylphenyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium (2,6-diethylphenyl)trifluoroborate in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium (2,6-diethylphenyl)trifluoroborate is unique among potassium organotrifluoroborates due to its specific substituents on the phenyl ring. Similar compounds include:
Potassium phenyltrifluoroborate: Lacks the ethyl substituents and is used in similar cross-coupling reactions.
Potassium 2,6-dimethylphenyltrifluoroborate: Contains methyl groups instead of ethyl groups, affecting its reactivity and applications.
Potassium 2-fluorophenyltrifluoroborate: Contains a fluorine substituent, which can influence its electronic properties and reactivity.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of their substituents.
Eigenschaften
Molekularformel |
C10H13BF3K |
|---|---|
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
potassium;(2,6-diethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-3-8-6-5-7-9(4-2)10(8)11(12,13)14;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
LYXTYZMUPBIIPT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC=C1CC)CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


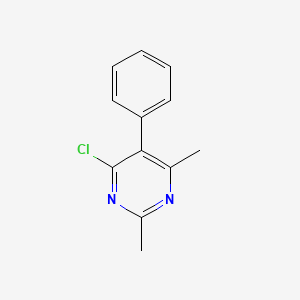
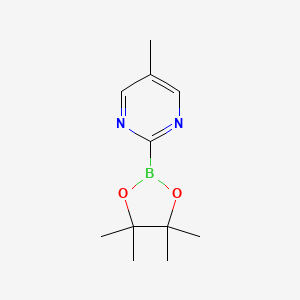
![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
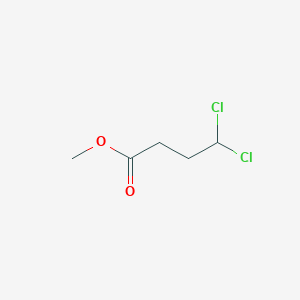
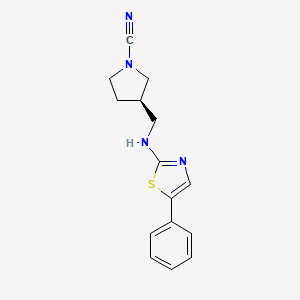
![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)
![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)
